4-(2-Amino-1-methoxyethyl)-biphenyl
Description
4-(2-Amino-1-methoxyethyl)-biphenyl is a biphenyl derivative featuring an amino and methoxyethyl substituent at the 4-position of one phenyl ring. lists "4-(2-Amino-1-methoxyethyl)benzene-1,2-diol" (DTXSID80784457) as a synonym for DL-β-O-Methylnorepinephrine Hydrochloride, a catecholamine derivative . However, the target compound differs by replacing the benzenediol core with a biphenyl scaffold, which may alter its reactivity and biological activity.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methoxy-2-(4-phenylphenyl)ethanamine |
InChI |
InChI=1S/C15H17NO/c1-17-15(11-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3 |
InChI Key |
NRQCSISPWUXONV-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The provided evidence highlights several biphenyl derivatives with distinct functional groups, enabling comparative analysis:
Key Observations :
- Halogenated Biphenyls (e.g., 115, 116, 117): These compounds () are critical in cross-coupling reactions due to iodine's leaving-group ability. For example, 4-iodo-1,1'-biphenyl (117) serves as a precursor in synthesizing biaryl structures via palladium catalysis . In contrast, this compound lacks halogen atoms, suggesting greater stability but reduced utility in metal-catalyzed reactions.
- Chloromethyl-biphenyl : The chloromethyl group () enhances reactivity toward nucleophilic substitution, enabling polymer functionalization . The methoxyethyl group in the target compound may instead promote hydrogen bonding or solubility in polar solvents.
- DL-β-O-Methylnorepinephrine HCl: Though structurally distinct (benzenediol core vs. The biphenyl scaffold in the target compound could enhance lipophilicity, altering receptor binding compared to the catecholamine derivative .
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: The amino and methoxy groups in this compound may mimic bioactive motifs seen in DL-β-O-Methylnorepinephrine HCl, a known adrenergic agent . However, the biphenyl structure could confer unique pharmacokinetic properties, such as increased membrane permeability.
- Industrial Applications : Unlike halogenated or chloromethylated biphenyls (used in polymers or catalysis), the target compound’s polar substituents may favor applications in drug delivery or as a ligand in coordination chemistry.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Amino-1-methoxyethyl)-biphenyl, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chloroethyl or methoxymethyl substituents in biphenyl derivatives (e.g., ) suggest using Suzuki-Miyaura cross-coupling to attach the aminoethyl-methoxy group. Optimization includes:
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : GC or HPLC with a polar stationary phase (e.g., C18 column) to assess purity (>98% as per ) .
- Spectroscopy :
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methoxy group in this compound during functionalization?
The methoxy group acts as an electron-donating substituent, stabilizing intermediates in electrophilic aromatic substitution (e.g., nitration or halogenation). Comparative studies () show that replacing methoxy with halogens (Cl, Br) increases electrophilicity but reduces solubility. Methodologically:
Q. How can computational modeling predict the compound’s utility in metal-organic frameworks (MOFs)?
The aminoethyl group serves as a ligand for metal coordination. Strategies include:
- Docking simulations : Analyze binding affinity with transition metals (e.g., Cu²⁺, Zn²⁺) using software like AutoDock .
- Topological analysis : Assess pore size and stability of MOFs via programs (e.g., Materials Studio) .
Experimental validation via X-ray diffraction () confirms predicted structures .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxicity)?
- Dose-response assays : Establish IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .
- Metabolomic profiling : Use LC-MS to identify metabolites that may explain divergent outcomes (e.g., ) .
- Peer-review frameworks : Apply EPA guidelines () for transparent hazard assessment and data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
